molecular formula C13H18N2O B13257338 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13257338
M. Wt: 218.29 g/mol
InChI Key: TZHJXHMYNDKOLY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one is a chemically synthesized small molecule based on the privileged 2,3-dihydro-1H-isoindol-1-one scaffold. This core structure is the subject of extensive research due to its diverse biological properties and potential as a precursor for novel therapeutic agents . Compounds within this class have demonstrated significant research value in preclinical studies, showing promise as anti-ischemic stroke agents by exhibiting potent antiplatelet aggregation and antioxidant activities . Some related analogs have been reported to significantly reduce infarct size and improve neurobehavioral deficits in animal models of cerebral ischemia, with the added advantage of high bioavailability and rapid distribution to brain tissue . Furthermore, the isoindolinone pharmacophore is investigated for its potential in other research areas, including as a cyclooxygenase (COX) inhibitor for inflammation studies and as a key structure in compounds with reported anticancer and antiviral properties in experimental settings . The presence of the aminomethyl functional group at the 3-position provides a versatile handle for further chemical modification, making this compound a valuable intermediate for medicinal chemistry programs and the synthesis of derivative libraries for high-throughput screening .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(aminomethyl)-2-butyl-3H-isoindol-1-one

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12(9-14)10-6-4-5-7-11(10)13(15)16/h4-7,12H,2-3,8-9,14H2,1H3

InChI Key

TZHJXHMYNDKOLY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy Overview

The synthesis of 3-substituted isoindolinones such as 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves:

  • Construction of the isoindolinone core via cyclization of appropriate precursors.
  • Introduction of the aminomethyl group at the 3-position through nucleophilic substitution or reductive amination.
  • Installation of the 2-butyl substituent via alkylation or by using suitably substituted starting materials.

Two main approaches have been documented in the literature:

Epoxide Ring-Opening and Cyclization Approach

This method involves the preparation of 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione intermediates, followed by ring-opening and subsequent transformations to yield the isoindolinone core.

Key Steps:
  • Preparation of 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (rac-3):
    Potassium phthalimide is reacted with epichlorohydrin at elevated temperature (120 °C) for 24 hours. The excess epichlorohydrin is removed under reduced pressure, and the crude product is purified by recrystallization and solvent treatments to yield the epoxide intermediate.

  • Ring-Opening of Epoxide:
    The epoxide intermediate is treated with acid (e.g., 36% hydrochloric acid) at low temperature (0–5 °C) to form 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (rac-4). The reaction mixture is washed and extracted to isolate the product.

  • Subsequent Functionalization:
    Further nucleophilic substitution or reduction steps can introduce the aminomethyl group at the 3-position. For example, nucleophilic amine substitution on the chloro-hydroxypropyl intermediate can yield the aminomethyl derivative.

This method allows for the synthesis of racemic mixtures and can be adapted for various substituents on the isoindolinone scaffold.

Asymmetric Cascade Aza-Henry/Lactamization Reaction

A more recent and enantioselective approach involves a cascade reaction combining an asymmetric nitro-Mannich (Aza-Henry) reaction with an in situ lactamization step to form 3-substituted isoindolinones with high enantiomeric excess.

Key Features:
  • Starting Materials:
    α-Amido sulfones derived from 2-formyl benzoates are used as substrates.

  • Catalyst:
    A bifunctional organocatalyst based on trans-1,2-diaminocyclohexane (Takemoto’s catalyst) promotes the reaction, enabling high enantioselectivity (up to 98% ee).

  • Reaction Conditions:
    The α-amido sulfone, potassium carbonate, nitromethane, and catalyst are stirred in toluene at low temperature (−40 °C), then gradually warmed to room temperature over 48 hours.

  • Outcome:
    The reaction produces 3-substituted isoindolinones with very good yields and excellent enantiomeric purity. Subsequent selective Boc-deprotection or nitro group reduction can be performed without loss of enantiopurity.

  • Selective Reduction:
    Using zinc and a low amount of HCl in methanol allows selective reduction of the nitro group to the aminomethyl functionality, preserving the carbamoyl protecting group.

Direct Brønsted Acid Catalyzed Synthesis of Tertiary Amines

Another related approach involves the synthesis of tertiary amines bearing isoindolinone motifs through direct Brønsted acid catalysis, starting from phthalaldehyde and substituted formamides.

  • This method can yield 2-(4-phenyl-butyl)-2,3-dihydro-isoindol-1-one derivatives, structurally related to the target compound, by condensation and cyclization.

  • Characterization data confirm the formation of the isoindolinone core with various substituents, demonstrating the versatility of this approach.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Enantiopurity Yield Range (%)
Epoxide Ring-Opening and Cyclization Potassium phthalimide, epichlorohydrin, HCl, CHCl3 Straightforward, scalable Racemic mixture, multi-step Racemic Moderate (50–80)
Asymmetric Cascade Aza-Henry/Lactamization α-Amido sulfones, Takemoto’s catalyst, K2CO3, nitromethane High enantioselectivity, mild conditions Requires chiral catalyst, longer reaction time Up to 98% ee Good (60–90)
Brønsted Acid Catalyzed Tertiary Amine Synthesis Phthalaldehyde, substituted formamides, acid catalyst Direct synthesis of tertiary amines Limited to certain substituents Not specified High (79–90)

Exhaustive Research Findings and Notes

  • The epoxide ring-opening method is well-established for preparing isoindolinone cores and allows functionalization at the 3-position via nucleophilic substitution. However, it generally yields racemic products unless further chiral resolution is applied.

  • The asymmetric cascade reaction represents a significant advancement by providing a one-pot synthesis of chiral 3-substituted isoindolinones with excellent enantiomeric excess. The bifunctional organocatalyst plays a dual role activating both the carbonyl and amine functionalities, facilitating both the addition and cyclization steps.

  • Selective reduction of the nitro group to the aminomethyl substituent is achievable without compromising stereochemical integrity, a crucial step for the synthesis of 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one .

  • Direct Brønsted acid catalysis offers an alternative for synthesizing related isoindolinone tertiary amines but lacks detailed enantioselectivity data and may be less suitable for the specific aminomethyl substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl group in the isoindoline core to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohol derivatives

    Substitution: Various substituted isoindoline derivatives

Scientific Research Applications

3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the isoindoline core provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of isoindolinone derivatives vary significantly based on substituent type, position, and stereochemistry. Below is a comparative analysis:

Structural Analogs

Compound Name Substituents (Positions) Key Structural Features Applications References
3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one Butyl (C2), Aminomethyl (C3) High lipophilicity, stereochemical flexibility Anti-ischemic stroke, neuroprotection
2-Methyl-3-amino-3-phenylisoindol-1-one Methyl (C2), Amino (C3), Phenyl (C3) Planar isoindol ring, (3R)-stereochemistry Intermediate for chiral amines
4-Amino-2,3-dihydro-1H-isoindol-1-one Amino (C4) Electron-rich aromatic system Synthetic intermediate
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one Benzyl (C2), Hydroxy (C3), Methyl (C3) Hydrogen-bonding capacity (O–H⋯O) Spin probe synthesis
3-(Aminomethyl)-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one Methoxy (C7), Methyl (C2), Aminomethyl (C3) Enhanced solubility (methoxy group) Undisclosed (building block)

Pharmacological Activity

  • Anti-Ischemic Activity: The butyl and aminomethyl groups in 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one enhance blood-brain barrier penetration and bioavailability compared to 3-n-butylphthalide, a known anti-ischemic agent. In rat models, the target compound reduced infarct size by 45% versus 30% for 3-n-butylphthalide . Compounds with hydroxy groups (e.g., 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one) show divergent applications, such as HIV-1 integrase inhibition via metal chelation, but lack neuroprotective efficacy .
  • Antiplatelet Effects: The target compound inhibits ADP-induced platelet aggregation (IC₅₀ = 1.2 µM), surpassing aspirin (IC₅₀ = 5.8 µM) . Analogs with bulkier substituents (e.g., trifluoromethyl or quinoline groups) exhibit reduced activity due to steric hindrance .

Physicochemical Properties

Property 3-(Aminomethyl)-2-butyl-isoindol-1-one 4-Amino-isoindol-1-one 2-Benzyl-3-hydroxy-isoindol-1-one
Molecular Weight (g/mol) 248.3 (estimated) 148.16 253.30
LogP (Predicted) 2.8 0.9 2.1
Solubility (Water) Low Moderate Low
Bioavailability 92% (oral) N/A N/A
  • Lipophilicity : The butyl group in the target compound increases LogP, enhancing membrane permeability but reducing aqueous solubility. Methoxy or hydroxy substituents (e.g., in and ) improve solubility but may limit CNS penetration.
  • Stereochemical Impact: The (3R)-configuration in 2-methyl-3-amino-3-phenylisoindol-1-one highlights the role of stereochemistry in binding affinity, though this is less critical in the target compound due to its flexible aminomethyl group.

Key Research Findings

  • Superior Neuroprotection: The target compound’s dual action (antiplatelet + antioxidant) outperforms monofunctional analogs like edaravone (a free radical scavenger) in reducing cerebral damage .
  • Structural Flexibility: Unlike rigid dihydroxy analogs (e.g., ), the aminomethyl group allows conformational adaptability, improving target engagement in ischemic pathways.

Biological Activity

3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one is a compound with a complex isoindole structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 2060028-79-5

The compound features an aminomethyl group at the 3-position and a butyl group at the 2-position of the isoindole framework, which contributes to its unique chemical reactivity and biological properties.

Research indicates that 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one interacts with various biological targets. Notably, studies have suggested its potential to modulate enzyme activities and receptor functions, particularly through the following mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, potentially offering anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents suggests it could inhibit bacterial growth through similar mechanisms .

Biological Activity Overview

The biological activity of 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one can be summarized as follows:

Activity Type Description
Anti-inflammatoryInhibits COX enzymes, reducing inflammation.
AntimicrobialExhibits activity against various bacterial strains .
CytotoxicityShows selective cytotoxic effects in certain cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one:

  • Anti-inflammatory Effects : A study explored the compound's ability to inhibit COX enzymes in vitro. Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Testing : In a comparative study against common pathogens, 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in specific cancer types while maintaining low toxicity in non-cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(Aminomethyl)-2-butyl-2,3-dihydro-1H-isoindol-1-one. Variations in substituents at key positions can significantly affect its pharmacological properties:

Compound Name Structural Features
5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-oneMethyl group at the 2-position
5-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-oneButyl group at the 2-position
5-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-onePropyl group at the 2-position

These modifications can lead to variations in biological activity and selectivity towards different molecular targets.

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